molecular formula C9H18N2O3S B12537895 3-[(2S,3S)-2-Amino-3-methylpentanoyl]-1lambda~6~,3-thiazolidine-1,1-dione CAS No. 668489-33-6

3-[(2S,3S)-2-Amino-3-methylpentanoyl]-1lambda~6~,3-thiazolidine-1,1-dione

Cat. No.: B12537895
CAS No.: 668489-33-6
M. Wt: 234.32 g/mol
InChI Key: NFEFRWZDRLEECC-YUMQZZPRSA-N
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Description

3-[(2S,3S)-2-Amino-3-methylpentanoyl]-1lambda~6~,3-thiazolidine-1,1-dione is a complex organic compound with a unique structure that includes both amino and thiazolidine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of carbonyl reductase from Lactobacillus fermentum to catalyze the asymmetric reduction of 2-chloro-β-ketoesters . This method is environmentally friendly and suitable for industrial scale-up due to its high substrate concentration and product yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(2S,3S)-2-Amino-3-methylpentanoyl]-1lambda~6~,3-thiazolidine-1,1-dione undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[(2S,3S)-2-Amino-3-methylpentanoyl]-1lambda~6~,3-thiazolidine-1,1-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism by which 3-[(2S,3S)-2-Amino-3-methylpentanoyl]-1lambda~6~,3-thiazolidine-1,1-dione exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[(2S,3S)-2-Amino-3-methylpentanoyl]-1lambda~6~,3-thiazolidine-1,1-dione apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

668489-33-6

Molecular Formula

C9H18N2O3S

Molecular Weight

234.32 g/mol

IUPAC Name

(2S,3S)-2-amino-1-(1,1-dioxo-1,3-thiazolidin-3-yl)-3-methylpentan-1-one

InChI

InChI=1S/C9H18N2O3S/c1-3-7(2)8(10)9(12)11-4-5-15(13,14)6-11/h7-8H,3-6,10H2,1-2H3/t7-,8-/m0/s1

InChI Key

NFEFRWZDRLEECC-YUMQZZPRSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1CCS(=O)(=O)C1)N

Canonical SMILES

CCC(C)C(C(=O)N1CCS(=O)(=O)C1)N

Origin of Product

United States

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